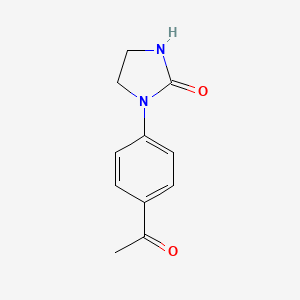

1-(4-Acétylphényl)imidazolidin-2-one

Vue d'ensemble

Description

“1-(4-Acetylphenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including “1-(4-Acetylphenyl)imidazolidin-2-one”, has been a subject of research due to their presence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . One common approach to synthesize imidazolidin-2-one derivatives is the direct incorporation of the carbonyl group into 1,2-diamines . Another method involves the diamination of olefins . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .

Molecular Structure Analysis

The InChI code for “1-(4-Acetylphenyl)imidazolidin-2-one” is 1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) . This indicates the presence of an acetylphenyl group attached to the imidazolidin-2-one core.

Chemical Reactions Analysis

Imidazolidin-2-ones are known to undergo a variety of chemical reactions. For instance, terminal olefins can be effectively diaminated at allylic and homoallylic carbons via formal C-H activation using di-tert-butyldiaziridinone as a nitrogen source and Pd(PPh3)4 as a catalyst .

Physical And Chemical Properties Analysis

It has a molecular weight of 204.23 g/mol . The storage temperature is room temperature .

Applications De Recherche Scientifique

Produits pharmaceutiques

« 1-(4-Acétylphényl)imidazolidin-2-one » et ses dérivés sont importants dans l'industrie pharmaceutique. Ils servent de motifs structuraux dans divers médicaments et produits naturels en raison de leur activité biologique. Ces composés peuvent être transformés en une grande variété de structures complexes, ce qui en fait de précieux intermédiaires de synthèse .

Catalyse

Dans le domaine de la catalyse, ces composés sont utilisés comme auxiliaires chiraux pour les transformations asymétriques. Leur capacité à induire la chiralité dans les réactions chimiques est cruciale pour la production de substances énantiomériquement pures, ce qui est important pour les médicaments et autres applications où la stéréochimie joue un rôle clé .

Synthèse organique

En tant qu'intermédiaires dans les synthèses organiques, les composés « this compound » facilitent la création de diverses structures moléculaires. Ils sont impliqués dans diverses voies de synthèse, contribuant au développement de protocoles durables et respectueux de l'environnement pour la préparation de molécules .

Applications antimicrobiennes et antifongiques

Ces composés présentent des propriétés antimicrobiennes et antifongiques remarquables. Ils sont utilisés dans le développement de nouveaux traitements et de mesures préventives contre les infections microbiennes et fongiques, ce qui met en évidence leur importance dans la recherche médicale et la santé publique .

Inhibition enzymatique

Les dérivés de l'imidazolidin-2-one ont été évalués comme inhibiteurs d'enzymes comme l'hydrolase de l'amide d'acide gras (FAAH). La FAAH est essentielle pour l'hydrolyse des dérivés d'acides gras bioactifs endogènes, et son inhibition peut conduire à des effets thérapeutiques dans diverses conditions .

Formation de complexes métalliques

Des complexes métalliques de dérivés de « this compound » ont été rapportés comme possédant des activités antimicrobiennes et antifongiques. Ces complexes sont étudiés pour leur utilisation potentielle comme agents antimicrobiens, élargissant les applications de ces composés au-delà de la synthèse organique et des produits pharmaceutiques .

Mécanisme D'action

Target of Action

1-(4-Acetylphenyl)imidazolidin-2-one primarily targets the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

The compound interacts with its targets by inhibiting their activities . It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions. This results in changes in the physiological processes regulated by these enzymes.

Biochemical Pathways

The inhibition of carbonic anhydrase and acetylcholinesterase affects several biochemical pathways. The inhibition of carbonic anhydrase can disrupt the regulation of pH and fluid balance in the body. On the other hand, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Pharmacokinetics

Its molecular weight of 20423 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 1-(4-Acetylphenyl)imidazolidin-2-one’s action are primarily the result of the inhibition of carbonic anhydrase and acetylcholinesterase. This can lead to changes in pH regulation, fluid balance, and nerve signal transmission .

Orientations Futures

The future directions for “1-(4-Acetylphenyl)imidazolidin-2-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields. As imidazolidin-2-ones are found in many pharmaceuticals and biologically active compounds, there could be potential for new drug development .

Propriétés

IUPAC Name |

1-(4-acetylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUMJMBUITJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

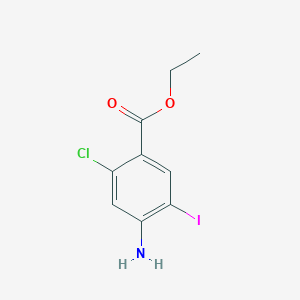

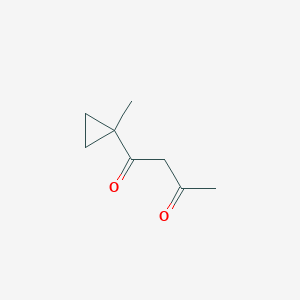

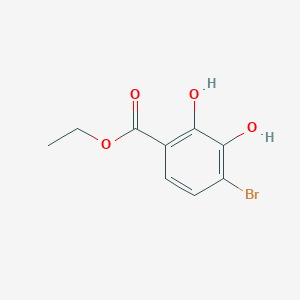

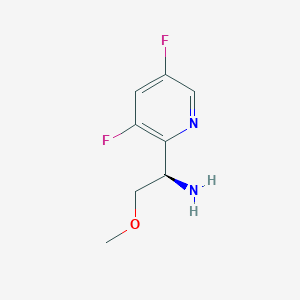

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)